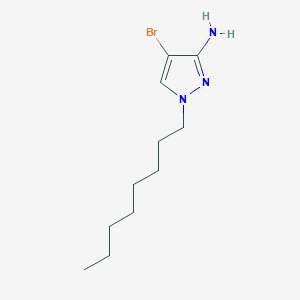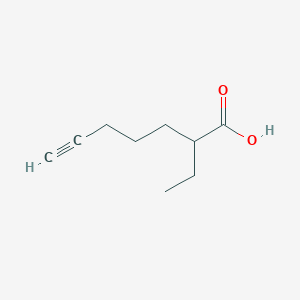
2-Ethylhept-6-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhept-6-ynoic acid is an organic compound with the molecular formula C9H14O2 It is a carboxylic acid with a triple bond located at the sixth carbon atom in the heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhept-6-ynoic acid can be achieved through several methods. One common approach involves the alkylation of a terminal alkyne with an appropriate alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases such as sodium amide or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes that utilize transition metal catalysts to facilitate the formation of the desired product. These methods often aim to optimize yield and reduce the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhept-6-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydrogen atoms on the alkyne can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used.
Major Products Formed
The major products formed from these reactions include various substituted alkenes, alkanes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Ethylhept-6-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its use in the development of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethylhept-6-ynoic acid involves its interaction with various molecular targets, depending on its specific application. For example, in catalytic reactions, it may act as a ligand or substrate, interacting with metal catalysts to facilitate the formation of desired products. The pathways involved typically include the activation of the triple bond and subsequent transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylhexanoic acid: Similar in structure but lacks the triple bond.
Hept-6-ynoic acid: Similar but without the ethyl group at the second carbon.
2-Methylhept-6-ynoic acid: Similar but with a methyl group instead of an ethyl group.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-ethylhept-6-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-8(4-2)9(10)11/h1,8H,4-7H2,2H3,(H,10,11) |
Clé InChI |
UUWKXLXJNQZMGH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCC#C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


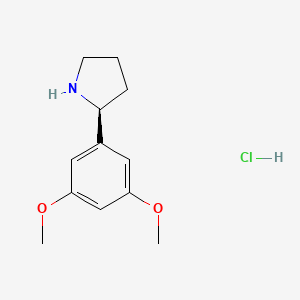
![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
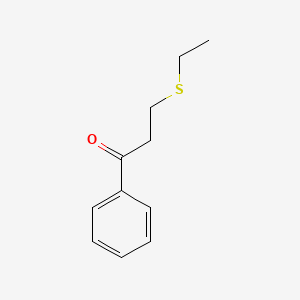
![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)
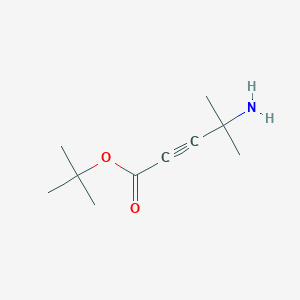

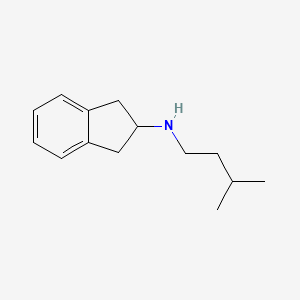
![3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13638369.png)


![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)
![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)
